molecular formula C5H7NOS B6236449 (3-methyl-1,2-oxazol-4-yl)methanethiol CAS No. 2353218-24-1

(3-methyl-1,2-oxazol-4-yl)methanethiol

Cat. No. B6236449
CAS RN: 2353218-24-1
M. Wt: 129.2
InChI Key:
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Description

(3-methyl-1,2-oxazol-4-yl)methanethiol, also known as 3-MTO, is an organosulfur compound with a wide range of applications in the scientific and medical fields. It has been used in numerous research studies to explore its biochemical and physiological effects, and its synthesis method has been studied extensively. This article will provide an overview of the synthesis method of 3-MTO, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Scientific Research Applications

(3-methyl-1,2-oxazol-4-yl)methanethiol has been used in numerous scientific research studies. It has been used to study the effects of sulfur-containing compounds on the growth of bacteria and fungi, as well as to study the effects of sulfur-containing compounds on enzyme activity. It has also been used to study the effects of sulfur-containing compounds on the structure and function of proteins. In addition, (3-methyl-1,2-oxazol-4-yl)methanethiol has been used to study the effects of sulfur-containing compounds on the metabolism of cells.

Mechanism of Action

The mechanism of action of (3-methyl-1,2-oxazol-4-yl)methanethiol is not fully understood. However, it is believed that the sulfur-containing compound binds to proteins and enzymes, causing them to become inactive. This inactivation can lead to changes in the metabolism of cells and the growth of bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-methyl-1,2-oxazol-4-yl)methanethiol have been studied extensively. It has been found to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes. In addition, (3-methyl-1,2-oxazol-4-yl)methanethiol has been found to affect the metabolism of cells, leading to changes in the production of energy and the uptake of nutrients.

Advantages and Limitations for Lab Experiments

The main advantage of using (3-methyl-1,2-oxazol-4-yl)methanethiol in laboratory experiments is that it is a relatively inexpensive and easily accessible compound. In addition, it is relatively stable and can be stored for long periods of time. However, it can be toxic in high concentrations and should be handled with care.

Future Directions

There are numerous potential future directions for research involving (3-methyl-1,2-oxazol-4-yl)methanethiol. These include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research could be conducted into its synthesis and purification methods, as well as its potential applications in industrial processes. Finally, further research could be conducted into its potential applications as a food additive or preservative.

Synthesis Methods

(3-methyl-1,2-oxazol-4-yl)methanethiol is most commonly synthesized by the reaction of thiophenol with aqueous sodium hydroxide in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate. The reaction is typically conducted at room temperature, and the product is isolated by simple distillation. In some cases, the product can be purified further by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-methyl-1,2-oxazol-4-yl)methanethiol involves the reaction of 3-methyl-4-formyl-1,2-oxazole with hydrogen sulfide in the presence of a reducing agent.", "Starting Materials": [ "3-methyl-4-formyl-1,2-oxazole", "Hydrogen sulfide", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-methyl-4-formyl-1,2-oxazole in a suitable solvent.", "Step 2: Add hydrogen sulfide to the reaction mixture.", "Step 3: Add a reducing agent to the reaction mixture to reduce the aldehyde group to a primary alcohol.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and extract the product with a suitable solvent.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS RN

2353218-24-1

Product Name

(3-methyl-1,2-oxazol-4-yl)methanethiol

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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